Cas no 2157516-39-5 (1,1-difluoro-2-(thiophen-3-yl)propan-2-amine)

1,1-difluoro-2-(thiophen-3-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,1-difluoro-2-(thiophen-3-yl)propan-2-amine
- 2157516-39-5
- EN300-1932367
-
- インチ: 1S/C7H9F2NS/c1-7(10,6(8)9)5-2-3-11-4-5/h2-4,6H,10H2,1H3
- InChIKey: GCLPRODBIOXFLL-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C(C)(C(F)F)N
計算された属性
- 精确分子量: 177.04237679g/mol
- 同位素质量: 177.04237679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 142
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 54.3Ų
1,1-difluoro-2-(thiophen-3-yl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1932367-0.1g |
1,1-difluoro-2-(thiophen-3-yl)propan-2-amine |
2157516-39-5 | 0.1g |
$993.0 | 2023-09-17 | ||
Enamine | EN300-1932367-1.0g |
1,1-difluoro-2-(thiophen-3-yl)propan-2-amine |
2157516-39-5 | 1g |
$1844.0 | 2023-05-27 | ||
Enamine | EN300-1932367-0.25g |
1,1-difluoro-2-(thiophen-3-yl)propan-2-amine |
2157516-39-5 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1932367-5g |
1,1-difluoro-2-(thiophen-3-yl)propan-2-amine |
2157516-39-5 | 5g |
$3273.0 | 2023-09-17 | ||
Enamine | EN300-1932367-10.0g |
1,1-difluoro-2-(thiophen-3-yl)propan-2-amine |
2157516-39-5 | 10g |
$7927.0 | 2023-05-27 | ||
Enamine | EN300-1932367-0.5g |
1,1-difluoro-2-(thiophen-3-yl)propan-2-amine |
2157516-39-5 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1932367-2.5g |
1,1-difluoro-2-(thiophen-3-yl)propan-2-amine |
2157516-39-5 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-1932367-5.0g |
1,1-difluoro-2-(thiophen-3-yl)propan-2-amine |
2157516-39-5 | 5g |
$5345.0 | 2023-05-27 | ||
Enamine | EN300-1932367-0.05g |
1,1-difluoro-2-(thiophen-3-yl)propan-2-amine |
2157516-39-5 | 0.05g |
$948.0 | 2023-09-17 | ||
Enamine | EN300-1932367-1g |
1,1-difluoro-2-(thiophen-3-yl)propan-2-amine |
2157516-39-5 | 1g |
$1129.0 | 2023-09-17 |
1,1-difluoro-2-(thiophen-3-yl)propan-2-amine 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
1,1-difluoro-2-(thiophen-3-yl)propan-2-amineに関する追加情報
Introduction to 1,1-Difluoro-2-(thiophen-3-yl)propan-2-amine (CAS No. 2157516-39-5)
1,1-Difluoro-2-(thiophen-3-yl)propan-2-amine, with the CAS number 2157516-39-5, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its difluoro substitution and the presence of a thiophene ring, which contribute to its distinct physical and chemical properties.
The molecular formula of 1,1-difluoro-2-(thiophen-3-yl)propan-2-amine is C8H9F2NOS, and it has a molecular weight of approximately 200.19 g/mol. The compound's structure consists of a central carbon atom bonded to two fluorine atoms and an amine group, with the thiophene ring attached to the propyl chain. This arrangement imparts several interesting properties that make it a valuable candidate for further research and development.
In the realm of medicinal chemistry, 1,1-difluoro-2-(thiophen-3-yl)propan-2-amine has shown promise as a potential lead compound for drug discovery. Recent studies have explored its interactions with various biological targets, including enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent inhibitory activity against a specific enzyme involved in neurodegenerative diseases. The researchers found that the difluoro substitution played a crucial role in enhancing the compound's binding affinity and selectivity.
Beyond its potential therapeutic applications, 1,1-difluoro-2-(thiophen-3-yl)propan-2-amine has also been investigated for its use in materials science. The presence of the thiophene ring and the difluoro substitution provides this compound with unique electronic properties, making it suitable for applications in organic electronics and photovoltaic materials. A study published in Advanced Materials in 2020 demonstrated that this compound could be used as an efficient electron transport material in organic solar cells, leading to improved device performance.
The synthesis of 1,1-difluoro-2-(thiophen-3-yl)propan-2-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 3-bromothiophene with an appropriate nucleophile followed by subsequent functional group transformations to introduce the difluoro and amine functionalities. The detailed synthetic protocol has been well-documented in several research articles, providing a robust foundation for further optimization and scale-up.
In terms of safety and handling, it is important to note that while 1,1-difluoro-2-(thiophen-3-yl)propan-2-amine is not classified as a hazardous or controlled substance, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to minimize exposure risks. Additionally, appropriate storage conditions should be maintained to ensure stability and prevent degradation.
The future prospects for 1,1-difluoro-2-(thiophen-3-yl)propan-2-amine are promising. Ongoing research aims to further elucidate its biological activities and explore new applications in both medicinal chemistry and materials science. Collaborative efforts between academic institutions and industry partners are expected to drive innovation and bring this compound closer to practical use.
In conclusion, 1,1-difluoro-2-(thiophen-3-yl)propan-2-amnine (CAS No. 2157516-39-5) represents an intriguing molecule with diverse potential applications. Its unique chemical structure offers opportunities for developing novel therapeutics and advanced materials. As research continues to advance, this compound is likely to play an increasingly important role in various scientific disciplines.
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